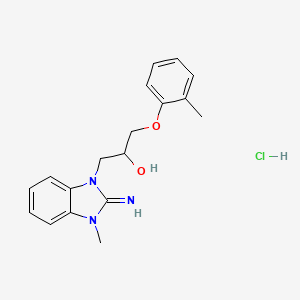

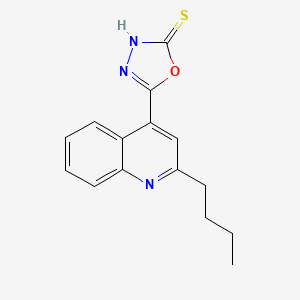

![molecular formula C16H22N2O2 B4104595 N-[4-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B4104595.png)

N-[4-(1-piperidinylcarbonyl)phenyl]butanamide

Übersicht

Beschreibung

N-[4-(1-piperidinylcarbonyl)phenyl]butanamide, commonly known as PBAN, is a neuropeptide that plays a crucial role in the regulation of insect behavior and physiology. PBAN was first isolated from the pheromone gland of the female moth, Helicoverpa zea, and has since been found in several other insect species. PBAN has been extensively studied for its role in insect reproduction and behavior, making it a promising target for pest control strategies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- N-[4-(1-piperidinylcarbonyl)phenyl]butanamide derivatives have been synthesized and evaluated for various biological activities. For instance, a study synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their inhibitory potential against Mushroom tyrosinase. These compounds showed significant biological activity, with one particular compound exhibiting high inhibitory potential and minimal cytotoxicity, suggesting potential applications in depigmentation drugs (Raza et al., 2019).

Gastric Acid Antisecretory Activity

- Certain butanamides, including those with a piperidinomethyl moiety, have been investigated for their gastric acid antisecretory activity. Research on N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides demonstrated significant antisecretory activity against histamine-induced gastric acid secretion in rats (Ueda et al., 1991).

Antifungal Activities

- Various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested for their antifungal activities against several fungi, such as Pyricularia oryzae and Rhizoctonia solani. Butanamides with specific electron-withdrawing groups showed good to excellent activities, indicating their potential as fungicidal agents (Lee et al., 1999).

Pharmaceutical Applications

- Butanamide derivatives have been explored for pharmaceutical applications. A study on 1-substituted piperidines, including those related to butanamide structures, discussed their pharmacological properties and potential use in various medical conditions (Vardanyan, 2018).

Anticonvulsant Activity

- Research on N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives as potential anticonvulsant agents revealed promising results in preclinical seizure models. These studies indicate potential applications in epilepsy treatment (Kamiński et al., 2016).

CCR2 Antagonist for Pharmacokinetic Properties

- Butanamide derivatives have been identified as potent CCR2 receptor antagonists, exhibiting high binding affinity and selectivity. These compounds have been evaluatedfor their pharmacokinetic profiles, showing potential for in vivo evaluation and therapeutic applications (Butora et al., 2006).

Tyrosinase Inhibition and Anti-Melanogenic Properties

- N-(substituted-phenyl)-4-(4-phenyl-1-piperazinyl)butanamides synthesized through a bi-step strategy demonstrated superb in vitro inhibition of Mushroom tyrosinase. These compounds, particularly one with an IC50 value of 0.168 ± 0.057 μM, showed potential as anti-melanogenic agents, indicating possible applications in skin depigmentation treatments (Raza et al., 2020).

Vibrational Spectra and Molecular Docking Studies

- A study on the vibrational spectra, molecular docking, and analysis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide provided insights into its molecular properties. This research helps in understanding the compound's potential biological activities and interactions at the molecular level (Mary et al., 2015).

Synthesis and Characterization of Ligands and Complexes

- Research on the synthesis of N-phenyl-3-oxo-butana'mide and its reaction with other compounds to create diazo functionalized oxime ligands and metal complexes provides insights into potential applications in dye and pigment synthesis (Güzel et al., 1997).

Analgesic Lead Compounds

- Studies on fentanyl and its analog N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide explored their characterization and potential as long-acting analgesic compounds. This research aids in understanding the structural and pharmacological properties of these compounds (Jimeno et al., 2003).

Eigenschaften

IUPAC Name |

N-[4-(piperidine-1-carbonyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-2-6-15(19)17-14-9-7-13(8-10-14)16(20)18-11-4-3-5-12-18/h7-10H,2-6,11-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUTYYBXKFWWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4104535.png)

![3-phenyl-N-{1-[1-(3-pyridinylsulfonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4104543.png)

![N-(2-methyl-4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4104568.png)

![2-(4-methylphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104575.png)

![1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol]](/img/structure/B4104585.png)

![2-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4104590.png)

![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4104603.png)

![5-(2-chlorophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4104608.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4104618.png)